methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a pyridin-3-yl group at position 5. This structural complexity makes the compound a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems and pyridine derivatives.
Properties
IUPAC Name |
methyl 4-[[2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-32-22(31)15-4-8-18(9-5-15)26-20(30)14-33-23-28-27-21(16-3-2-12-25-13-16)29(23)19-10-6-17(24)7-11-19/h2-13H,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXADKDLDWDSSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477329-64-9 | |
| Record name | ME 4-((((4-(4-BR-PH)-5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL)THIO)AC)AMINO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . This is followed by the acylation of the resulting intermediate with methyl 4-aminobenzoate under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Melting Points and Yields
Data from pharmaceutical studies (–7) reveal trends in melting points and yields for structurally related compounds:
Biological Activity
Methyl 4-[({[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a triazole ring, which is known for its diverse biological activities, particularly in medicinal applications. The presence of the bromophenyl and pyridinyl groups contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines.
Case Study: HepG2 Cell Line
A notable study evaluated the compound's effects on HepG2 liver cancer cells. The results indicated:
- IC50 Value : The compound showed an IC50 value of approximately 13 µg/mL, indicating potent anti-proliferative activity.
- Mechanism : The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been tested for antimicrobial activity against several bacterial strains. The results from various studies indicate:
| Bacterial Strain | Activity Observed | Method Used |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | Agar disc diffusion |
| Escherichia coli | Significant inhibition | Agar disc diffusion |
| Proteus mirabilis | Active against some derivatives | Agar disc diffusion |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : It can bind to specific receptors that regulate cell growth and apoptosis.
- Cell Cycle Interference : By disrupting normal cell cycle progression, it leads to increased apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the functional groups significantly influence the biological activity of the compound. For instance:
- Electron-donating groups at specific positions enhance anticancer activity.
- Electron-withdrawing groups , such as bromine, can reduce efficacy.
Q & A
Q. What are the recommended synthetic routes for methyl 4-[...]benzoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in anhydrous conditions to form the sulfanylacetyl intermediate .
- Step 2 : Coupling the intermediate with methyl 4-aminobenzoate via an amide bond formation, using a coupling agent like EDC/HOBt in DMF under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Key parameters : Temperature control (reflux at 80–90°C) and pH adjustment (neutral to slightly basic) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR to confirm the presence of the pyridinyl, bromophenyl, and ester groups. Discrepancies in peak splitting may indicate rotational isomerism .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected: ~525 g/mol) and fragmentation patterns .
- X-ray Crystallography : For definitive structural confirmation; data can be cross-referenced with the Cambridge Crystallographic Data Centre (CCDC) .
- TLC Monitoring : Ethyl acetate/hexane (3:7) to track reaction progress .
Q. How can preliminary biological activity screening be designed for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases) .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Test Pd-based catalysts for Suzuki couplings if aryl halide intermediates are used .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 4 hr reflux) .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of thiol-acetyl bond formation .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splits)?
- Dynamic NMR Studies : Perform variable-temperature -NMR to detect rotational barriers in the sulfanylacetyl group .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and identify conformational isomers .
- Cross-Validation : Compare with X-ray data (CCDC-1441403) to confirm bond angles and torsional strain .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Functional Group Modifications :
- Replace the bromophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity .
- Substitute pyridinyl with quinolinyl to test π-stacking interactions in enzyme binding pockets .
- Metabolite Analysis : Use LC-MS to identify hydrolysis products (e.g., free benzoic acid) in simulated physiological conditions .
- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
